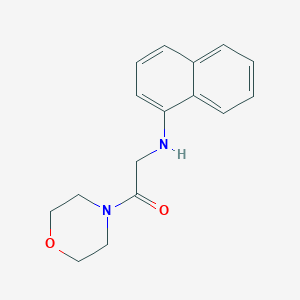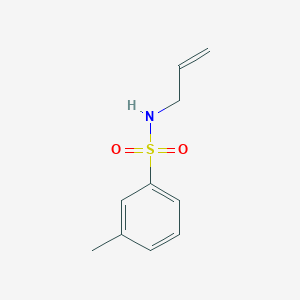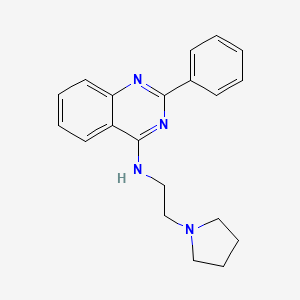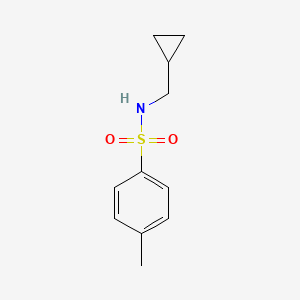
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone, also known as MNAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNAE is a synthetic compound that belongs to the class of organic compounds known as morpholines. It has a molecular weight of 311.4 g/mol and a chemical formula of C18H20N2O2.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone is not fully understood. However, it has been proposed that 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone exerts its biological activity by interacting with various proteins and enzymes in the cell. It has been shown to inhibit the activity of histone deacetylases by binding to the active site of the enzyme. 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has also been reported to modulate the activity of various ion channels by interacting with the channel protein.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent biological activity against various targets, making it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone also has some limitations. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone is not fully understood, which may hinder its application in certain fields.
Future Directions
There are several future directions for research on 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone. One potential application is in the field of cancer therapy. 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone, which may lead to the discovery of new targets for drug development. Finally, the development of new synthetic methods for 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone may lead to the discovery of new analogs with improved biological activity.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone involves the reaction of naphthalen-1-amine with morpholine in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This method has been reported to yield 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone in high purity and yield.
Scientific Research Applications
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic properties.
In biochemistry, 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has been used as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. 1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone has also been reported to modulate the activity of various ion channels, including voltage-gated potassium channels.
properties
IUPAC Name |
1-morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-8-10-20-11-9-18)12-17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCODKRDSFRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(naphthalen-1-ylamino)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)


![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)




